molecular formula C10H20N2O B7931478 1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7931478
M. Wt: 184.28 g/mol
InChI Key: LDKHDQVURGAXKV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone is a chemical compound with a complex structure that includes a pyrrolidine ring and an isopropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(S)-2-(Methylamino-methyl)-pyrrolidin-1-yl]-ethanone
  • 1-[(S)-2-(Ethylamino-methyl)-pyrrolidin-1-yl]-ethanone
  • 1-[(S)-2-(Propylamino-methyl)-pyrrolidin-1-yl]-ethanone

Uniqueness

1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone is unique due to its specific structural features, such as the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2S)-2-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-7-10-5-4-6-12(10)9(3)13/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKHDQVURGAXKV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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